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Compound of Interest

Compound Name: 4-Iodo-1,2-dimethoxybenzene

Cat. No.: B1296820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assigning the peaks in the

13C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodoveratrole. We present

experimental data alongside predicted values and detail the underlying principles of chemical

shift assignment based on substituent effects.

Structural Overview and Carbon Numbering
4-Iodoveratrole (4-iodo-1,2-dimethoxybenzene) is a substituted aromatic compound with the

following structure:

Due to symmetry, there are six unique carbon signals in the aromatic region and two signals for

the methoxy group carbons.

Comparison of Experimental and Predicted 13C
NMR Data
The assignment of 13C NMR peaks can be approached through experimental analysis and

computational prediction. Below is a comparison of reported experimental data with a predicted

spectrum generated using an online prediction tool.
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Carbon Atom
Experimental δ
(ppm)[1]

Predicted δ (ppm)
Assignment
Rationale

C1 149.8 149.5

Quaternary carbon

attached to a methoxy

group. Deshielded

due to the

electronegativity of the

oxygen atom.

C2 149.1 149.2

Quaternary carbon

attached to a methoxy

group. Similar

chemical environment

to C1.

C3 113.1 113.5

Protonated carbon

ortho to a methoxy

group (C4-OCH3) and

meta to the other

methoxy group (C1-

OCH3) and the iodine

atom. Shielded by the

electron-donating

methoxy group.

C4 129.7 129.8

Protonated carbon

meta to both methoxy

groups and ortho to

the iodine atom. The

deshielding effect of

the iodine is observed

here.

C5 120.3 120.5 Protonated carbon

ortho to the iodine

atom and a methoxy

group (C1-OCH3),

and meta to the other

methoxy group.
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Influenced by both the

shielding effect of the

methoxy group and

the deshielding effect

of the iodine.

C6 82.3 82.5

Quaternary carbon

directly attached to

the iodine atom (ipso-

carbon). Strongly

shielded due to the

"heavy atom effect" of

iodine.

C7 (-OCH3) 56.1 56.2 Methoxy carbon.

C8 (-OCH3) 55.9 56.0 Methoxy carbon.

Predicted data was generated using an online NMR prediction tool.

Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a standard proton-decoupled 13C

NMR spectrum.[2][3]

Sample Preparation:

Dissolve approximately 10-50 mg of the 4-iodoveratrole sample in about 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl3).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.
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Data Acquisition:

Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

The number of scans (transients) should be adjusted to obtain an adequate signal-to-noise

ratio, which depends on the sample concentration.

A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal

standard like tetramethylsilane (TMS) at 0 ppm.

Perform baseline correction.

Logical Workflow for Peak Assignment
The assignment of each peak in the 13C NMR spectrum of 4-iodoveratrole is based on

established principles of substituent effects on aromatic rings. The following diagram illustrates

the logical workflow for this process.
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Initial Analysis

Substituent Effects

Peak Assignment

Final Assignment

Obtain 13C NMR Spectrum of 4-Iodoveratrole

Identify Number of Unique Carbon Signals
(6 aromatic, 2 methoxy)

Analyze Substituent Effects:
- Methoxy (-OCH3): Strong electron-donating group (shields ortho/para)
- Iodine (-I): Weakly deactivating, 'heavy atom' shielding of ipso-carbon

Apply knowledge of
substituent effects

Assign Quaternary Carbons:
- C1/C2 (O-C): ~149 ppm (deshielded by O)

- C6 (I-C): ~82 ppm (ipso, shielded by I)

Predict chemical shifts

Assign Protonated Carbons:
- C3: ~113 ppm (shielded by ortho -OCH3)

- C5: ~120 ppm (ortho to I and -OCH3)
- C4: ~130 ppm (ortho to I)

Assign Methoxy Carbons:
- C7/C8: ~56 ppm

Final Peak Assignment Table

Compile results

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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